![molecular formula C12H15ClN2O B7460825 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea](/img/structure/B7460825.png)
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea, also known as CPPU, is a synthetic plant growth regulator that has been widely used in agricultural research. CPPU is a potent cytokinin that promotes cell division and elongation, leading to improved plant growth and development. CPPU has been shown to have a variety of applications in plant research, including improving fruit quality, increasing yield, and enhancing resistance to stress.
Wirkmechanismus
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea acts as a cytokinin, promoting cell division and elongation in plants. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea binds to cytokinin receptors in plant cells, triggering a signaling cascade that leads to increased cell division and growth. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea also regulates gene expression, leading to changes in plant development and physiology.
Biochemical and Physiological Effects:
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has a variety of biochemical and physiological effects on plants. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea promotes cell division and elongation, leading to increased growth and development. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea also regulates gene expression, leading to changes in plant morphology and physiology. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has been shown to increase chlorophyll content, enhance photosynthesis, and improve nutrient uptake in plants.
Vorteile Und Einschränkungen Für Laborexperimente
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has several advantages for use in laboratory experiments. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea is a potent cytokinin, allowing for precise control over plant growth and development. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea can be applied at low concentrations, reducing the risk of toxicity or other adverse effects. However, 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea can be expensive and difficult to obtain, limiting its use in some experiments. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea can also have variable effects depending on the plant species and growth conditions, requiring careful optimization of experimental protocols.
Zukünftige Richtungen
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has numerous potential applications in plant research, and future studies are likely to focus on its effects on different crops and under different growth conditions. Future research may also explore the molecular mechanisms underlying 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea's effects on plant growth and development. Additionally, 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea may have applications in biotechnology and genetic engineering, where it could be used to improve crop yields and quality. Finally, 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea may have potential applications in pharmaceutical research, where it could be used as a model compound for studying cytokinin signaling pathways.
Synthesemethoden
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea can be synthesized using a variety of methods, including chemical synthesis and biotransformation. Chemical synthesis involves the reaction of 4-chlorophenylethylamine with cyclopropylisocyanate to form 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea. Biotransformation involves the use of microorganisms to convert precursors into 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea. Both methods have been used successfully to produce 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea on a large scale.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has been extensively studied for its effects on plant growth and development. Research has shown that 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea can increase fruit size, improve fruit quality, and enhance resistance to stress. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has been used in a variety of crops, including grapes, kiwifruit, strawberries, and tomatoes. 1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea has also been shown to have potential applications in forestry and horticulture.
Eigenschaften
IUPAC Name |
1-[1-(4-chlorophenyl)ethyl]-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-8(9-2-4-10(13)5-3-9)14-12(16)15-11-6-7-11/h2-5,8,11H,6-7H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBYBYIPRAQKIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(4-Chlorophenyl)ethyl]-3-cyclopropylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

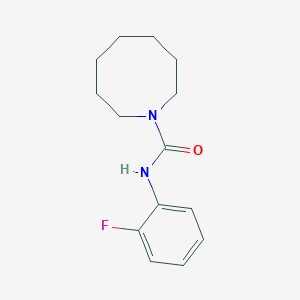
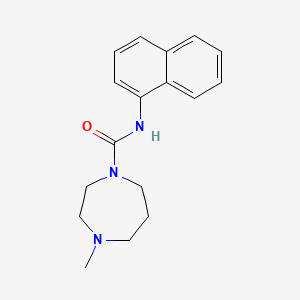
![2-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]-1H-benzimidazole](/img/structure/B7460764.png)
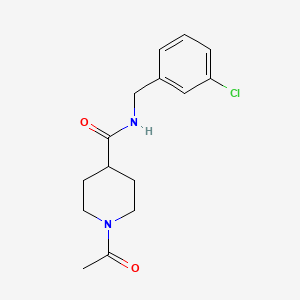

![3-[(Pyridin-2-ylmethyl)amino]adamantan-1-ol](/img/structure/B7460777.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-(2-methoxyphenyl)propanamide](/img/structure/B7460783.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]benzamide](/img/structure/B7460787.png)
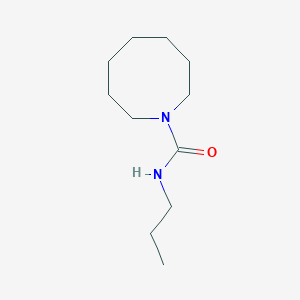
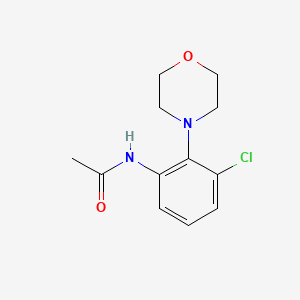
![1-(1-Adamantyl)-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460819.png)
![1-Cyclopentyl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]urea](/img/structure/B7460820.png)
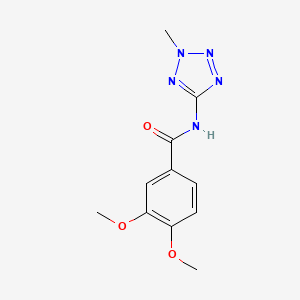
![1-[1-(4-Fluorophenyl)ethyl]-3-propan-2-ylurea](/img/structure/B7460838.png)